N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a methyl group at position 7, a 4-oxo moiety, and a 3-acetylphenyl carboxamide side chain. The acetylphenyl group (-COCH₃) at the 3-position introduces steric bulk and electron-withdrawing properties, which may influence solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-11-6-7-16-19-9-15(18(24)21(16)10-11)17(23)20-14-5-3-4-13(8-14)12(2)22/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHUPBNOFWFZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminopyridine with a β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrido[1,2-a]pyrimidine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
N-Acetylation: The acetylphenyl group is introduced through an N-acylation reaction, where the amine group of the pyrido[1,2-a]pyrimidine is reacted with 3-acetylbenzoyl chloride in the presence of a base.
Methylation: The methyl group at the 7-position can be introduced via alkylation using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of pyrido[1,2-a]pyrimidines are being explored for their therapeutic potential. This compound, in particular, may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analog is N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS: 877649-65-5), which replaces the acetylphenyl group with a 3-chlorophenyl substituent . Key differences include:
- Substituent Electronic Properties: The acetyl group is strongly electron-withdrawing, while the chloro group is moderately electronegative.
- Steric Effects : The acetyl group’s bulkiness may hinder interactions with hydrophobic enzyme pockets compared to the smaller chloro substituent.
- Molecular Weight : The acetylphenyl derivative has a molecular formula of C₁₇H₁₃N₃O₃ (theoretical MW: ~307.3 g/mol), while the chlorophenyl analog is C₁₆H₁₂ClN₃O₂ (MW: 313.74 g/mol) .
Table 1: Comparative Properties of Pyrido-Pyrimidine Carboxamides
| Property | N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
|---|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₃ | C₁₆H₁₂ClN₃O₂ |
| Molecular Weight (g/mol) | ~307.3 | 313.74 |
| Substituent | 3-Acetylphenyl (-COCH₃) | 3-Chlorophenyl (-Cl) |
| Key Functional Groups | Carboxamide, acetyl, pyrido-pyrimidine | Carboxamide, chloro, pyrido-pyrimidine |
| Commercial Availability | Not listed in provided evidence | Available (Catalog No. BK11988, $8–$10/g) |
Biological Activity
N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic organic compound belonging to the pyrido[1,2-a]pyrimidine class, known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrido[1,2-a]pyrimidine core : A fused bicyclic system containing nitrogen atoms.
- Carboxamide group : Located at the 3-position of the pyrimidine ring.
- Acetylphenyl group : Attached at the N-position.
- Methyl group : Present at the 7-position.
This unique substitution pattern contributes to its chemical reactivity and biological activity, particularly in anti-inflammatory and anticancer applications .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization of 2-aminopyridine with a β-dicarbonyl compound under acidic or basic conditions.
- Introduction of the Carboxamide Group : Reacting the intermediate with a carboxylic acid derivative (e.g., acid chloride) in the presence of a base like triethylamine.
- Final Modifications : Incorporation of the acetylphenyl and methyl groups through specific organic reactions .
Anti-inflammatory Properties
This compound has demonstrated significant anti-inflammatory activity. The compound acts by inhibiting key inflammatory mediators and disrupting signaling pathways associated with inflammation. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | ED50 (µM) | Mechanism of Action |
|---|---|---|
| N-(3-acetylphenyl)-7-methyl... | 9.17 | COX inhibition |
| Indomethacin | 9.17 | COX inhibition |
| Other Pyrimidine Derivatives | Varies | COX inhibition |
Anticancer Activity
Research has also shown that derivatives of pyrido[1,2-a]pyrimidines exhibit anticancer properties by modulating various biochemical pathways involved in cell proliferation. The compound may inhibit certain kinases or transcription factors that play crucial roles in cancer cell growth .
The primary targets for this compound include:
- Inflammatory Mediators : Inhibition leads to reduced inflammation.
- Kinases/Transcription Factors : Modulation can affect cell proliferation and survival.
The compound's interaction with these targets results in significant biochemical changes that contribute to its therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- In Vitro Studies : Demonstrated potent inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs.
- In Vivo Studies : Animal models showed reduced inflammatory markers when treated with this compound, suggesting its potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
